molecular formula C12H8F2O B15252422 2-Fluoro-3-(3-fluorophenyl)phenol

2-Fluoro-3-(3-fluorophenyl)phenol

Cat. No.: B15252422
M. Wt: 206.19 g/mol
InChI Key: OUSPDIOBUUXNKF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(3-fluorophenyl)phenol is an aromatic compound that features two fluorine atoms attached to a phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-fluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

2-Fluoro-3-(3-fluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(3-fluorophenyl)phenol is unique due to the presence of two fluorine atoms in specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2-fluoro-3-(3-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)14/h1-7,15H

InChI Key

OUSPDIOBUUXNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)O)F

Origin of Product

United States

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